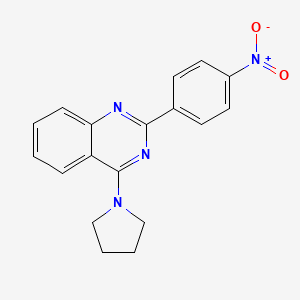

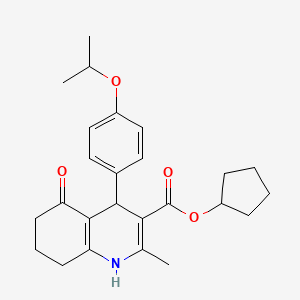

![molecular formula C18H19N3O2S B5508759 N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, where the goal is to efficiently assemble the target molecule with high purity and yield. For molecules similar to the one , methodologies typically involve condensation reactions, where precursors such as carbamimide and aromatic acids react in the presence of activating agents and catalysts under controlled conditions. These processes are characterized by their need for precision in reaction conditions to achieve the desired product (C. Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal and provides insights into molecular geometry, bond lengths, and angles. This information is crucial for understanding the compound's reactivity and properties. The detailed structure helps in identifying potential sites for reactions and interactions with other molecules (K. Gholivand et al., 2009).

Chemical Reactions and Properties

Compounds like "N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide" can undergo various chemical reactions, including nucleophilic substitutions and radical reactions, which alter the benzene ring or introduce new functional groups. These reactions are pivotal for further modifications and for enhancing the molecule's biological or chemical activity (Hannelore Jasch et al., 2012).

Scientific Research Applications

Synthetic Organic Chemistry Applications

The versatility of tert-butyl phenylazocarboxylates, which share a common structural motif with the queried compound, is highlighted in their use as building blocks for synthetic organic chemistry. These compounds are used for nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring under mild conditions. This flexibility is crucial for developing new synthetic pathways and compounds with potential applications in various fields, including pharmaceuticals and materials science (Jasch, Höfling, & Heinrich, 2012).

Polymer Science

In the realm of polymer science, derivatives of bis(ether benzoic acid)s, including those substituted with tert-butyl groups, have been synthesized and used to prepare polyhydrazides and poly(amide–hydrazide)s. These polymers are noted for their amorphous nature, solubility in polar solvents, and ability to form transparent, flexible films. The thermal cyclodehydration of these polymers into corresponding polyoxadiazoles underscores their potential for high-performance material applications, given their high thermal stability and resistance to degradation (Hsiao, Dai, & He, 1999).

Biological Activity Evaluation

A specific derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been synthesized and evaluated for its biological activities. While its antibacterial and anthelmintic activities were found to be moderate, the structural analysis through X-ray diffraction and spectroscopic evidence suggests a potential for further modifications to enhance its biological relevance. The compound's interactions, such as weak C-H...O and aromatic π–π stacking, contribute to its three-dimensional architecture, which could influence its biological activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Anticancer Compound Design

Research into the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrates the potential of oxadiazole derivatives in anticancer drug development. Evaluated against various cancer cell lines, these compounds have shown moderate to excellent anticancer activity, underscoring the importance of structural features like the oxadiazole ring in medicinal chemistry (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name |

N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-18(2,3)21(17(22)14-10-7-11-24-14)12-15-19-16(20-23-15)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOBDMFDVIFAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)